3-(Oxan-2-yl)propanoic acid
Overview
Description
3-(Oxan-2-yl)propanoic acid: is an organic compound with the molecular formula C8H14O3 and a molecular weight of 158.2 g/mol . It is also known by its IUPAC name, 3-tetrahydro-2H-pyran-2-ylpropanoic acid . This compound is characterized by the presence of a tetrahydropyran ring attached to a propanoic acid moiety, making it a unique structure in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Oxidation of Alcohols: One common method for synthesizing carboxylic acids, including 3-(Oxan-2-yl)propanoic acid, is the oxidation of primary alcohols.
Hydrolysis of Nitriles: Another method involves the hydrolysis of nitriles.
Carboxylation of Grignard Reagents: The carboxylation of Grignard reagents with carbon dioxide (CO2) followed by acidic workup is another route to obtain carboxylic acids.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale oxidation processes or hydrolysis reactions, optimized for high yield and purity. These methods often use continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reducing the carboxylic acid group.
Substitution: Alcohols, amines, and other nucleophiles in the presence of catalysts or activating agents.
Major Products Formed:
Oxidation: Various oxidized derivatives, including ketones and aldehydes.
Reduction: Alcohols and aldehydes.
Substitution: Esters, amides, and other carboxylic acid derivatives.
Scientific Research Applications
Chemistry: 3-(Oxan-2-yl)propanoic acid is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals .
Biology: In biological research, this compound is used to study metabolic pathways and enzyme interactions involving carboxylic acids .
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials .
Mechanism of Action
The mechanism of action of 3-(Oxan-2-yl)propanoic acid involves its interaction with various molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, influencing their activity and function . The tetrahydropyran ring can also contribute to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
- 3-(Tetrahydro-2H-pyran-2-yl)propanoic acid
- 2-(Oxan-2-yl)acetic acid
- 4-(Oxan-2-yl)butanoic acid
Comparison: 3-(Oxan-2-yl)propanoic acid is unique due to the specific positioning of the tetrahydropyran ring and the propanoic acid moiety. This structural arrangement imparts distinct chemical and physical properties, making it valuable in various applications .
Properties
IUPAC Name |
3-(oxan-2-yl)propanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c9-8(10)5-4-7-3-1-2-6-11-7/h7H,1-6H2,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQROKZJSXZUIIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40500-07-0 | |
Record name | 3-(oxan-2-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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